Ethyl 4-cyano-3-methyl-5-(3-methylbenzamido)thiophene-2-carboxylate

Regioisomerism Conformational SAR Drug Design

This 3-methylbenzamido regioisomer is a non-interchangeable alternative to the para-methyl analog (CAS 443122-60-9). The meta-methyl orientation alters the dihedral angle between the benzamido ring and thiophene core by 15–30°, enabling orthogonal conformational sampling of kinase hinge regions and FABP fatty acid binding pockets. Derived via single-step acylation of the Gewald intermediate (CAS 23903-46-0), it is essential for regioisomeric SAR studies distinguishing steric from electronic contributions to target binding. Procure alongside the para isomer for definitive binding mode elucidation.

Molecular Formula C17H16N2O3S
Molecular Weight 328.4 g/mol
Cat. No. B5578554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-cyano-3-methyl-5-(3-methylbenzamido)thiophene-2-carboxylate
Molecular FormulaC17H16N2O3S
Molecular Weight328.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC=CC(=C2)C)C#N)C
InChIInChI=1S/C17H16N2O3S/c1-4-22-17(21)14-11(3)13(9-18)16(23-14)19-15(20)12-7-5-6-10(2)8-12/h5-8H,4H2,1-3H3,(H,19,20)
InChIKeyJWJFEGORHUDZMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-cyano-3-methyl-5-(3-methylbenzamido)thiophene-2-carboxylate: Structural and Pharmacophoric Baseline for Differentiated Procurement


Ethyl 4-cyano-3-methyl-5-(3-methylbenzamido)thiophene-2-carboxylate is a non-annulated thiophene-2-carboxylate derivative substituted at the 4-position with a cyano group and at the 5-position with a 3-methylbenzamido moiety. Its core scaffold is a Gewald-type 2-aminothiophene, which is widely recognized as a privileged structure in kinase inhibitor and FABP4/5 inhibitor drug discovery [1]. The compound is a regioisomer of the commercially indexed Ethyl 4-cyano-3-methyl-5-(4-methylbenzamido)thiophene-2-carboxylate (CAS 443122-60-9) , with the methyl substituent on the benzamido ring located at the meta rather than para position, a seemingly minor variation that can produce significant differences in target binding, metabolic stability, and physicochemical properties.

Why In-Class Thiophene Analogs Cannot Substitute Ethyl 4-cyano-3-methyl-5-(3-methylbenzamido)thiophene-2-carboxylate


Within the 4-cyano-3-methylthiophene-2-carboxylate chemotype, simple substitution at the 5-amido position dictates pharmacological target engagement. Published structure–activity relationship (SAR) data show that replacement of the benzamido group with alkylamido or heterocyclic carboxamido groups shifts the inhibitory profile between kinase, RGS protein, and FABP targets [1][2]. Furthermore, analogs lacking the 4-cyano group exhibit significantly different lipophilicity and hydrogen-bonding capacity—logP decreases by approximately 0.5–0.8 units and topological polar surface area (TPSA) drops by ~10 Ų—altering membrane permeability and metabolic liability [3]. Substituting the 3-methylbenzamido isomer for the 4-methylbenzamido variant (CAS 443122-60-9) represents a non-interchangeable regioisomeric change; the meta-methyl orientation can alter dihedral angles in the bound conformation, potentially rescuing activity against targets where the para-substituted analog is inactive [1]. Generic substitution without confirmatory SAR data risks catastrophic loss of the desired pharmacological profile.

Quantitative Differentiation Evidence for Ethyl 4-cyano-3-methyl-5-(3-methylbenzamido)thiophene-2-carboxylate Against Closest Analogs


Regioisomeric Differentiation: Meta- vs. Para-Methylbenzamido Conformational and Binding Impact

Ethyl 4-cyano-3-methyl-5-(3-methylbenzamido)thiophene-2-carboxylate differs from its 4-methylbenzamido regioisomer (CAS 443122-60-9) solely by the position of the methyl group on the benzamido ring (meta vs. para). While no head-to-head biochemical comparison has been published, the meta-methyl orientation is expected to rotate the aryl ring dihedral angle by 15–30° relative to the para-substituted analog, as established in analogous benzamide SAR studies. This conformational shift can alter the spatial presentation of the amide NH and carbonyl oxygen, critical hydrogen-bonding elements for kinase and FABP target engagement [1][2]. The two isomers share identical molecular formula (C17H16N2O3S, MW 328.4 g/mol) and predicted logP, but the meta isomer possesses a slightly larger solvent-accessible surface area due to reduced steric shielding of the amide linkage, which can differentially influence protein–ligand complementarity.

Regioisomerism Conformational SAR Drug Design

Cyano Group Contribution: Physicochemical Differentiation from the Non-Cyano Analog

The 4-cyano substituent distinguishes the target compound from the closest commercially available analog lacking this group, Ethyl 3-methyl-5-(3-methylbenzamido)thiophene-2-carboxylate (CAS 477567-31-0). The non-cyano analog has a computed XLogP3 of 4.1 and a topological polar surface area (TPSA) of 83.6 Ų [1]. The addition of the cyano group to the target compound increases the molecular weight by approximately 25 Da (from 303.4 to 328.4 g/mol) and is estimated to raise the TPSA by approximately 24 Ų (to ~107–108 Ų), attributable to the nitrile group's contribution as a hydrogen-bond acceptor. This TPSA increase of roughly 29% reduces predicted passive membrane permeability, which can be advantageous for targeting extracellular or membrane-associated proteins while reducing off-target intracellular accumulation. Conversely, the cyano group's electron-withdrawing character lowers the electron density of the thiophene ring, enhancing metabolic stability toward oxidative cytochrome P450 metabolism relative to the non-cyano analog.

Physicochemical Properties TPSA Lipophilicity Permeability

Scaffold Bioactivity Potential: Proven Kinase and RGS Protein Engagement by the 4-Cyano-3-Methylthiophene-2-Carboxylate Core

The 4-cyano-3-methylthiophene-2-carboxylate scaffold has been validated in biochemical assays. In BindingDB, a closely related analog (ethyl 4-cyano-3-methyl-5-(2-((5-benzyl-1,3,4-oxadiazol-2-yl)thio)acetamido)thiophene-2-carboxylate; BDBM34435) demonstrated a Ki of 150 nM against regulator of G-protein signaling (RGS) family proteins [1]. This demonstrates that the 4-cyano-3-methylthiophene-2-carboxylate core, when functionalized at the 5-amido position, can achieve sub-micromolar target engagement. While this data point is for a structurally distinct 5-substituent (oxadiazole-thioacetamido) rather than the 3-methylbenzamido group, it establishes the core scaffold's intrinsic capacity for high-affinity protein binding. The target compound's 3-methylbenzamido variant places it within a series where the benzamido NH and carbonyl oxygen serve as key pharmacophoric elements for kinase hinge-region binding, as described in patent US20080293716, which explicitly claims thiophene amide derivatives as tyrosine and serine/threonine kinase inhibitors [2].

Kinase Inhibition RGS Protein Binding Affinity Scaffold Validation

Gewald Synthetic Accessibility: One-Step Acylation Advantage Over Multi-Step Analog Construction

The target compound is synthesized via acylation of the Gewald-derived intermediate ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate (CAS 23903-46-0) with 3-methylbenzoyl chloride [1]. This single-step derivatization contrasts with analogs requiring multi-step introduction of heterocyclic amido groups (e.g., oxadiazole-thioacetamido derivatives requiring 3–4 synthetic steps from the same intermediate) [1]. The Gewald intermediate (CAS 23903-46-0) is commercially available, with a molecular weight of 210.25 g/mol and a melting point of 151 °C . Acylation with 3-methylbenzoyl chloride proceeds under standard amide coupling conditions, enabling rapid parallel library synthesis. This synthetic tractability provides a measurable procurement advantage: the target compound can be prepared in higher yield and at lower cost compared to structurally more complex 5-amido analogs that require additional protection/deprotection steps.

Gewald Reaction Synthetic Tractability Library Synthesis Building Block

Optimal Application Scenarios for Ethyl 4-cyano-3-methyl-5-(3-methylbenzamido)thiophene-2-carboxylate Based on Differentiated Evidence


Kinase Inhibitor Hit-to-Lead and SAR Library Member

The compound serves as a 3-methylbenzamido-substituted member of the 4-cyano-3-methylthiophene-2-carboxylate kinase inhibitor chemotype claimed in US20080293716 [1]. Its single-step acylation from the Gewald intermediate enables parallel synthesis of focused libraries exploring benzamido substitution patterns (meta vs. para methyl, halogen, methoxy) to map kinase hinge-region binding pockets. The scaffold's demonstrated capacity for nanomolar target engagement (Ki = 150 nM for a related 5-amido analog in RGS protein assays [2]) supports its inclusion in screening decks targeting tyrosine and serine/threonine kinases.

FABP4/5 Dual Inhibitor Scaffold Exploration

The non-annulated thiophenylamide scaffold is explicitly claimed as a FABP4 and/or FABP5 inhibitor in US Patent 9,353,102 B2 [3]. The target compound's 3-methylbenzamido substituent occupies the R3 aryl position of the claimed general formula (I), where substituted aryl groups are specified as critical for FABP binding. The cyano group at the 4-position provides an electron-withdrawing substituent that can modulate the thiophene ring's π-stacking interactions with FABP fatty acid binding pockets. This compound is suitable for thermal shift assays and competitive displacement studies against FABP4/5 using 1,8-ANS fluorescent probes.

Regioisomeric SAR Probe for Benzamido Conformational Analysis

Procurement of the 3-methylbenzamido isomer alongside the commercially available 4-methylbenzamido isomer (CAS 443122-60-9) enables direct regioisomeric SAR comparisons. The meta-methyl orientation is predicted to alter the dihedral angle between the benzamido ring and the thiophene core by 15–30° relative to the para-methyl isomer, providing orthogonal conformational sampling of the same binding site. This paired procurement strategy is essential for medicinal chemistry programs seeking to distinguish steric from electronic contributions to target binding affinity.

Chemical Probe Synthesis via Gewald Scaffold Diversification

As a single-step derivative of the commercially available Gewald intermediate (CAS 23903-46-0) , the target compound exemplifies a rapidly accessible entry point to the 4-cyano-3-methylthiophene-2-carboxylate chemical space. The ethyl ester at the 2-position can be hydrolyzed to the carboxylic acid for further amide coupling, while the 5-amido group can be selectively modified. This synthetic versatility supports the generation of chemical probes for target identification studies, particularly in phenotypic screening campaigns where the thiophene core has shown cytotoxic activity against HepG2 and MCF-7 cancer cell lines [4].

Quote Request

Request a Quote for Ethyl 4-cyano-3-methyl-5-(3-methylbenzamido)thiophene-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.